Bendamustine Isopropyl Ester
Overview
Description
Bendamustine Isopropyl Ester is a derivative of Bendamustine, an alkylating agent . The IUPAC name for this compound is Isopropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . It has a molecular formula of C19H27Cl2N3O2 and a molecular weight of 400.3 g/mol .
Molecular Structure Analysis
Bendamustine Isopropyl Ester contains a total of 54 bonds, including 27 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic tertiary amine, and 1 Imidazole .Chemical Reactions Analysis
Bendamustine esters have been found to be considerably more potent cytotoxic agents than the parent compound against a broad panel of human cancer cell types, including hematologic and solid malignancies . The exact chemical reactions involved are not detailed in the search results.Physical And Chemical Properties Analysis
Bendamustine Isopropyl Ester is a solid compound . It is soluble in methanol and DMSO . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Increased Cytotoxicity Against Cancer Cells
Esters of Bendamustine, such as Bendamustine Isopropyl Ester, exhibit considerably higher cytotoxicity than Bendamustine itself against a broad panel of human cancer cell types, including hematologic and solid malignancies. These esters, especially the basic esters, are up to approximately 100 times more effective and show increased expression of p53 and higher fractions of early apoptotic cancer cells (Huber et al., 2015).
Stability in Plasma
The stability of Bendamustine esters, including Bendamustine Isopropyl Ester, has been analyzed in plasma. Some derivatives like methyl, ethyl, and morpholinoethyl esters are considerably more stable, with half-lives ranging between 41 and 116 minutes (Huber et al., 2015).
Optimization of Synthesis
Research has been conducted to optimize the synthesis of Bendamustine derivatives, including Bendamustine Isopropyl Ester. The aim is to improve the performance of the technology for producing these esters in a flow microreactor, enhancing productivity and stability (Moldavsky et al., 2020).
Nanoparticle-Based Formulation
The alkyl ester of Bendamustine has been encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation allows high concentrations of the alkyl ester of Bendamustine to be localized at the tumor site, leading to inhibition of DNA, RNA, and protein synthesis, and subsequently, apoptosis (Definitions, 2020).
Improved Cytotoxicity in Derivatives
Modifications to related nitrogen mustards, including Bendamustine, have shown increased cytotoxicity against various cancer cells, suggesting these novel cytostatics are of interest for analyzing correlations between cytotoxicity and membrane transport and for the treatment of malignancies (Antoni & Bernhardt, 2020).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYAAMUDJPIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Impurity C |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.